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Compound of Interest

Compound Name: Nonanoic anhydride

Cat. No.: B155388

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Nonanoic anhydride (CAS 623-64-3), a symmetrical anhydride derived from nonanoic acid.
While a complete set of experimentally-derived spectra is not uniformly available in public
databases, this document consolidates the available data and provides predicted spectral
characteristics based on established principles of nuclear magnetic resonance (NMR)
spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental
protocols for obtaining such data are also presented to aid researchers in their analytical
workflows.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound, as well as providing structural information through
fragmentation patterns.

Data Presentation

The mass spectrometry data for Nonanoic anhydride is available through Gas
Chromatography-Mass Spectrometry (GC-MS).
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Parameter Value Source
Molecular Formula C18H3403 --INVALID-LINK--
Molecular Weight 298.5 g/mol --INVALID-LINK--
Exact Mass 298.2508 g/mol SpectraBase
lonization Type Electron lonization (EI) SpectraBase

Key Fragmentation Peaks (m/z): While a full fragmentation pattern is not detailed here, the
molecular ion peak (M+) would be expected at m/z 298. Common fragments would likely
correspond to the loss of a nonanoyl group or parts of the alkyl chains.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of a liquid sample like Nonanoic
anhydride using GC-MS.

e Sample Preparation:

o Ensure the Nonanoic anhydride sample is free of particulate matter. If necessary, filter
the sample.

o Prepare a dilute solution of the sample (e.g., 10-100 pg/mL) in a volatile organic solvent
such as hexane or dichloromethane.[1][2] The solvent should not co-elute with the analyte.

o Transfer the solution to a 2 mL glass autosampler vial.
¢ Instrumentation:

o Atypical setup would involve a gas chromatograph coupled to a mass spectrometer, such
as a Shimadzu GC2010 Plus-QP 2020.[1]

o GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating a non-
polar compound like Nonanoic anhydride.
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o Carrier Gas: Helium is commonly used as the carrier gas.[3]

e GC Method:

o Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample
without thermal degradation (e.g., 250 °C).

o Oven Temperature Program: A temperature gradient is used to separate the analyte from
any impurities. A typical program might be:

= Initial temperature: 100 °C, hold for 1 minute.
» Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
» Final hold: Hold at 280 °C for 5 minutes.

o Injection Mode: Split or splitless injection can be used, depending on the sample
concentration. For dilute samples, splitless injection is preferred to maximize the amount
of sample reaching the column.

e MS Method:
o lon Source Temperature: Typically set around 200-230 °C.

o lonization Mode: Electron lonization (El) at 70 eV is standard for generating reproducible
fragmentation patterns.[4]

o Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

o Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular
weight and fragments (e.g., m/z 40-400).

e Data Analysis:

o The total ion chromatogram (TIC) will show peaks corresponding to the separated
components.
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o The mass spectrum of the peak corresponding to Nonanoic anhydride can be analyzed
to confirm its molecular weight and study its fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. For Nonanoic anhydride, the most characteristic absorptions
are from the anhydride functional group.

Predicted Data Presentation

While a specific experimental spectrum for Nonanoic anhydride is not readily available, its IR
spectrum is predicted to have the following key features based on the spectroscopy of similar
aliphatic anhydrides.[5]

*Expected
Functional Group Absorption (cm™?) Vibration Mode Intensity
*%
C=0 ~1820 Asymmetric Stretch Strong
C=0 ~1750 Symmetric Stretch Strong
C-H (sp3) 2850-2960 Stretch Strong
C-O 1000-1300 Stretch Strong

Note: For non-cyclic anhydrides, the higher frequency (asymmetric) C=0 stretching band is
typically more intense than the lower frequency (symmetric) band.[5]

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy

This protocol describes the "neat” sample preparation method, which is suitable for a liquid like
Nonanoic anhydride.[6][7]

e Sample Preparation:

o No dilution is necessary. The pure liquid sample is used directly.
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o Ensure the sample is free from water, as this can obscure the O-H stretching region and
damage the salt plates.

e Instrumentation:
o A Fourier Transform Infrared (FTIR) spectrometer.

o Two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[7]
These plates should be stored in a desiccator to prevent damage from atmospheric
moisture.

e Spectrum Acquisition:

o Clean the salt plates with a dry, volatile solvent like acetone and allow them to dry
completely.

o Place a single drop of Nonanoic anhydride onto the center of one salt plate.

o Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film
between the plates.[6]

o Mount the "sandwiched" plates in the spectrometer's sample holder.

o Acquire a background spectrum of the empty spectrometer to account for atmospheric
CO:2 and water vapor.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
o Data Analysis:

o The resulting spectrum should be analyzed for the presence of the characteristic
absorption bands outlined in the data table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Both *H and 3C NMR are essential for structural elucidation.

Predicted Data Presentation

Experimental NMR data for Nonanoic anhydride is not readily available in public databases.
The following tables present predicted chemical shifts (d) in parts per million (ppm) based on
the known effects of adjacent functional groups and alkyl chain structures. The predictions
assume a standard deuterated solvent like CDCls.

1H NMR (Predicted)

Predicted Chemical

Proton Environment Shift (5, ppm) Multiplicity Integration
-CH2-C(=0) 22-25 Triplet () 4H
-CH2-CH2-C(=0) 16-1.8 Multiplet (m) 4H
-(CH2)s- 12-14 Multiplet (m) 20H

-CHs 0.8-1.0 Triplet () 6H

13C NMR (Predicted)

Carbon Environment Predicted Chemical Shift (8, ppm)
-C(=0)0- 165 - 175

-CH2-C(=0) 30 - 40

-CH2-CH2-C(=0) 25-35

Interior -CH2- 22 -32

-CH2-CHs ~22

-CHs ~14

Experimental Protocol: *H and **C NMR Spectroscopy
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This protocol provides a general procedure for acquiring NMR spectra of a liquid organic
compound.[8][9]

e Sample Preparation:

o Dissolve approximately 5-10 mg of Nonanoic anhydride in 0.6-0.7 mL of a deuterated
solvent (e.g., CDCIs3) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved and the solution is homogeneous.

o A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for
chemical shift referencing (& = 0.00 ppm), although modern spectrometers can also
reference to the residual solvent peak.

e Instrumentation:
o A high-field NMR spectrometer (e.g., 300 MHz or higher).

o The instrument should be properly tuned and the magnetic field shimmed on the sample to
ensure high resolution.

e 1H NMR Acquisition:
o Pulse Sequence: A standard single-pulse experiment is typically used.
o Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
o Acquisition Time: Typically 2-4 seconds.

o Relaxation Delay: A delay of 1-5 seconds between pulses ensures the protons have
relaxed, allowing for accurate integration.

o Number of Scans: Usually 8-16 scans are sufficient for a sample of this concentration.
e 13C NMR Acquisition:

o Pulse Sequence: A standard proton-decoupled pulse sequence is used to produce a
spectrum with singlets for each unique carbon, which simplifies the spectrum and
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improves signal-to-noise.

o Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220
ppm).

o Acquisition Time: Typically 1-2 seconds.
o Relaxation Delay: A delay of 2-5 seconds is standard.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is
required (e.g., 128 to 1024 or more), depending on the sample concentration and desired
signal-to-noise ratio.

o Data Processing and Analysis:
o Apply a Fourier transform to the acquired free induction decay (FID).
o Phase the resulting spectrum and perform baseline correction.
o Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
o For 'H NMR, integrate the peaks to determine the relative ratios of protons.

o Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to
assign the signals to the protons and carbons in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like Nonanoic anhydride.
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Caption: Workflow for Spectroscopic Analysis.

© 2025 BenchChem. All rights reserved. 9/11

Tech Support


https://www.benchchem.com/product/b155388?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exp!oratgry

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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